Bromhydrate d'O-Acétyl Scopolamine

Vue d'ensemble

Description

O-Acetyl Scopolamine Hydrobromide is a synthetic derivative of scopolamine, an alkaloid naturally found in various plants, including the nightshade family. This compound is known for its anticholinergic properties, which means it can block the action of the neurotransmitter acetylcholine in the central and the peripheral nervous system. It is commonly used in the medical field for its antiemetic and antispasmodic effects, particularly in the treatment of motion sickness and postoperative nausea and vomiting .

Applications De Recherche Scientifique

O-Acetyl Scopolamine Hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies of neurotransmitter systems and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating conditions like motion sickness, postoperative nausea, and certain types of spasms.

Industry: Utilized in the development of pharmaceuticals and as a precursor for other chemical compounds

Mécanisme D'action

Target of Action

O-Acetyl Scopolamine Hydrobromide, also known as O-Acetyl-(-)-hyoscine Hydrobromide, primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors have widespread and diverse functions in both the peripheral and central nervous system, including the regulation of heart rate, smooth muscle contraction, and glandular secretion .

Mode of Action

The compound acts as a non-selective competitive inhibitor of M1-M5 mAChRs . As an acetylcholine analogue, it can antagonize mAChRs in the central nervous system and throughout the body, inducing several therapeutic and adverse effects related to alteration of parasympathetic nervous system and cholinergic signaling .

Biochemical Pathways

It is known that the compound’s action inhibits the activity of machrs, which play a crucial role in various biochemical pathways . This inhibition can lead to a variety of downstream effects, including changes in heart rate, smooth muscle contraction, and glandular secretion .

Pharmacokinetics

The pharmacokinetic parameters of O-Acetyl Scopolamine Hydrobromide are largely dependent on the dosage form . In the case of oral administration, the bioavailability is limited, ranging between 3 and 27% . The maximum drug concentration occurs approximately 0.5 hours after oral administration .

Result of Action

The primary result of O-Acetyl Scopolamine Hydrobromide’s action is the prevention of nausea and vomiting associated with motion sickness and postoperative nausea and vomiting (PONV) . It also exhibits a parasympatholytic effect, which can be used for the treatment of motion sickness . Additionally, it has been found to have central depressing effects at low therapeutic doses .

Analyse Biochimique

Biochemical Properties

O-Acetyl Scopolamine Hydrobromide interacts with various enzymes, proteins, and other biomolecules. It acts as a competitive antagonist at muscarinic acetylcholine receptors, thereby exhibiting a parasympatholytic effect . Its commercial demand is assessed about tenfold higher than for hyoscyamine due to its fewer adverse effects and higher physiological activity .

Cellular Effects

O-Acetyl Scopolamine Hydrobromide has significant effects on various types of cells and cellular processes. For instance, it has been shown to have an inhibitory effect on acetylcholinesterase activity in vitro . This inhibition can significantly reverse the memory and behavioral deficits caused by scopolamine .

Molecular Mechanism

The mechanism of action of O-Acetyl Scopolamine Hydrobromide involves inhibiting the activity of the muscarinic acetylcholine receptors (mAChR) . The mAChRs have widespread and diverse functions in the peripheral and in the central nervous system, e.g., the regulation of heart rate, smooth muscle contraction, and glandular secretion .

Dosage Effects in Animal Models

The effects of O-Acetyl Scopolamine Hydrobromide vary with different dosages in animal models. For instance, in a study on a scopolamine-induced dementia model of mice, it was found that O-Acetyl Scopolamine Hydrobromide significantly reversed the memory and behavioral deficits caused by scopolamine .

Metabolic Pathways

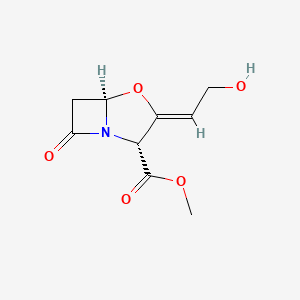

It is known that the last enzyme of the tropane alkaloid pathway, hyoscyamine 6β-hydroxylase (H6H), is needed to convert hyoscyamine into scopolamine .

Transport and Distribution

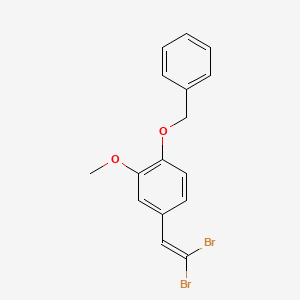

It is known that scopolamine, from which O-Acetyl Scopolamine Hydrobromide is derived, is commercially produced in large scale by derivatizing the plant extracted (-)-scopolamine with 1-butylbromide via N-alkylation .

Subcellular Localization

It is known that scopolamine, from which O-Acetyl Scopolamine Hydrobromide is derived, acts as a competitive antagonist at muscarinic acetylcholine receptors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of O-Acetyl Scopolamine Hydrobromide typically involves the acetylation of scopolamine. One common method starts with scopolamine, which is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield O-Acetyl Scopolamine. This intermediate is then treated with hydrobromic acid to form O-Acetyl Scopolamine Hydrobromide .

Industrial Production Methods

Industrial production of O-Acetyl Scopolamine Hydrobromide often involves large-scale extraction of scopolamine from plants of the Solanaceae family, followed by chemical modification. The extracted scopolamine is acetylated and then converted to its hydrobromide salt. This process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

O-Acetyl Scopolamine Hydrobromide undergoes various chemical reactions, including:

Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield scopolamine.

Oxidation: It can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Substitution: The bromide ion can be substituted with other nucleophiles in a substitution reaction.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Nucleophiles such as chloride or iodide can be used in substitution reactions.

Major Products Formed

Hydrolysis: Scopolamine.

Oxidation: Various oxidation products depending on the specific conditions.

Substitution: Different scopolamine derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

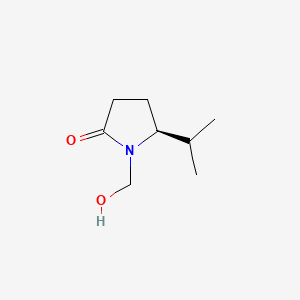

Hyoscyamine: Another tropane alkaloid with anticholinergic effects, but with a different pharmacological profile.

Atropine: A related compound with broader anticholinergic effects and used in different medical applications

Uniqueness

O-Acetyl Scopolamine Hydrobromide is unique due to its specific acetylation, which enhances its pharmacokinetic properties, making it more effective in certain therapeutic applications compared to its parent compound, scopolamine .

Propriétés

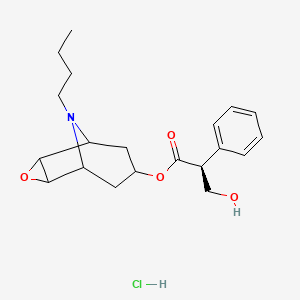

IUPAC Name |

[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-acetyloxy-2-phenylpropanoate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5.BrH/c1-11(21)23-10-14(12-6-4-3-5-7-12)19(22)24-13-8-15-17-18(25-17)16(9-13)20(15)2;/h3-7,13-18H,8-10H2,1-2H3;1H/t13?,14-,15-,16+,17-,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUFDYBDRQYWCZ-PUAWHVARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H](C1=CC=CC=C1)C(=O)OC2C[C@@H]3[C@@H]4[C@@H](O4)[C@H](C2)N3C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746960 | |

| Record name | (1R,2R,4S,5S)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-(acetyloxy)-2-phenylpropanoate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5027-67-8 | |

| Record name | (1R,2R,4S,5S)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-(acetyloxy)-2-phenylpropanoate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide](/img/structure/B589144.png)

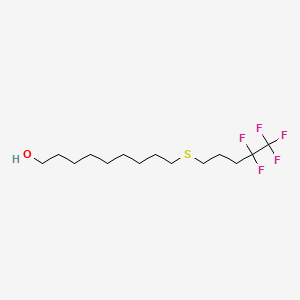

![9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol](/img/structure/B589145.png)